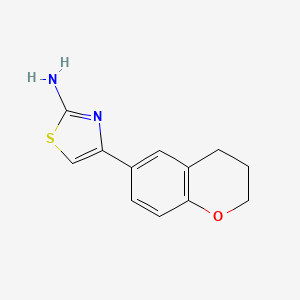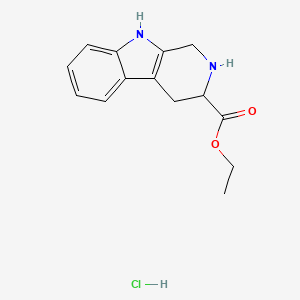
Ethyl-3-carboxy-2,3,4,9-tetrahydro-1H-β-carbolin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride is a derivative of beta-carboline, which is an alkaloid chemically related to tryptamines.
Wissenschaftliche Forschungsanwendungen
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with enzymes and proteins, such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-tumor activity , suggesting potential targets within cancer pathways.
Mode of Action
For instance, some derivatives have been found to inhibit the proliferation of cancer cells .
Biochemical Pathways
Related compounds have been associated with the regulation of cell death pathways via protein misfolding .
Pharmacokinetics
It’s known that similar compounds have the effect of substantially lowering blood pressure for an extended period of time , suggesting potential pharmacokinetic properties.
Result of Action
Related compounds have been found to exhibit anti-tumor activity, inhibiting the proliferation of cancer cells in a dose-dependent manner .
Biochemische Analyse
Biochemical Properties
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes such as monoamine oxidase type A (MAO-A), where it acts as a competitive selective inhibitor . This interaction inhibits the breakdown of monoamines, thereby affecting neurotransmitter levels. Additionally, it has been observed to interact with serotonin and epinephrine transporters, acting as a potent reuptake inhibitor . These interactions highlight the compound’s potential in modulating neurotransmitter activity and its relevance in neuropharmacology.
Cellular Effects
The effects of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving monoamines. By inhibiting MAO-A, the compound increases the levels of serotonin and epinephrine, which can alter cell signaling and gene expression . This modulation can impact cellular metabolism and overall cell function. Furthermore, the compound has been shown to affect platelet aggregation in human platelets, indicating its potential role in cardiovascular health .
Molecular Mechanism
At the molecular level, 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride exerts its effects through several mechanisms. It binds to the active site of MAO-A, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as serotonin and epinephrine. Additionally, the compound’s interaction with serotonin and epinephrine transporters enhances its reuptake inhibition properties . These molecular interactions underline the compound’s potential therapeutic applications in treating disorders related to neurotransmitter imbalances.
Temporal Effects in Laboratory Settings
The temporal effects of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on MAO-A over extended periods . Long-term studies have indicated that the compound can sustain increased neurotransmitter levels, leading to prolonged effects on cell signaling and metabolism
Dosage Effects in Animal Models
In animal models, the effects of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride vary with dosage. At lower doses, the compound effectively inhibits MAO-A and increases neurotransmitter levels without significant adverse effects . At higher doses, toxic effects such as convulsions and anxiety have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely across various tissues, with a significant accumulation in the brain due to its interactions with neurotransmitter transporters . This distribution pattern is essential for its pharmacological effects, particularly in modulating neurotransmitter levels in the central nervous system.
Subcellular Localization
The subcellular localization of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride is primarily within the mitochondria, where it interacts with MAO-A . This localization is critical for its inhibitory effects on monoamine metabolism. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride typically involves the cyclization of tryptamine derivatives. One common method includes the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure . The ethyl ester group is then introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes controlling reaction parameters such as temperature, pH, and solvent choice to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using hydrogen gas and a metal catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various beta-carboline derivatives with different functional groups, which can exhibit unique pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1,3-dicarboxylic acid:
1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: A related compound with similar chemical properties and reactivity.
Uniqueness
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride stands out due to its specific ethyl ester group, which can influence its solubility, reactivity, and pharmacokinetic properties. This unique structural feature allows for tailored applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAARNKBGEZGYMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
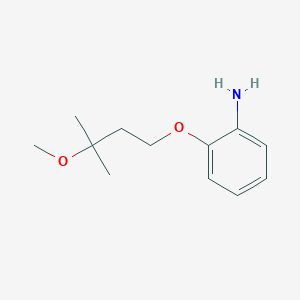
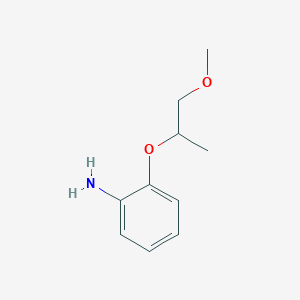
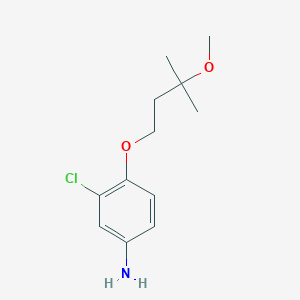

![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)
![6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B1310288.png)
![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)
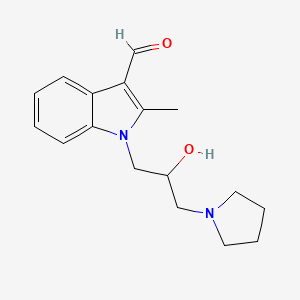

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

